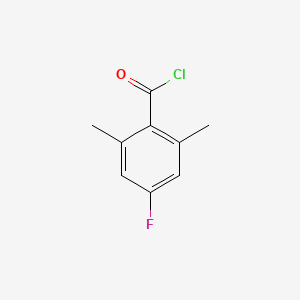

4-Fluoro-2,6-dimethylbenzoyl chloride

Beschreibung

BenchChem offers high-quality 4-Fluoro-2,6-dimethylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,6-dimethylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-2,6-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(11)4-6(2)8(5)9(10)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJZJWFWYZXZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2,6-dimethylbenzoyl chloride CAS number

Technical Whitepaper: 4-Fluoro-2,6-dimethylbenzoyl Chloride CAS Number: 896120-69-7

Executive Summary

4-Fluoro-2,6-dimethylbenzoyl chloride is a specialized electrophilic building block used critically in the synthesis of sterically congested amides and esters within medicinal chemistry. Distinguished by its 2,6-dimethyl "ortho-effect" and the 4-fluoro metabolic blocker , this intermediate offers a dual mechanism for enhancing drug stability: it sterically protects the resulting carbonyl from hydrolytic enzymes while blocking para-position metabolic oxidation. This guide details the physiochemical profile, optimized synthesis protocols, and mechanistic rationale for its application in high-value active pharmaceutical ingredient (API) development.

Part 1: Chemical Identity & Physiochemical Profile

The unique architecture of this molecule combines high steric hindrance with specific electronic modulation. The 2,6-dimethyl substitution pattern forces the carbonyl group out of planarity with the benzene ring, significantly altering the reactivity profile compared to standard benzoyl chlorides.

| Property | Specification |

| CAS Number | 896120-69-7 |

| IUPAC Name | 4-Fluoro-2,6-dimethylbenzoyl chloride |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Physical State | Liquid (at RT) or Low-Melting Solid |

| Boiling Point | ~225°C (Predicted at 760 mmHg) |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

| Reactivity Class | Acid Halide (Moisture Sensitive, Corrosive) |

| Storage | Inert atmosphere (Ar/N₂), < 4°C, Desiccated |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride requires overcoming the steric hindrance imposed by the ortho-methyl groups. Standard ambient temperature chlorination is often insufficient. The protocol below utilizes a Vilsmeier-Haack type catalytic cycle using Dimethylformamide (DMF) to activate the chlorinating agent.

Optimized Protocol: Thionyl Chloride Mediated Synthesis

Rationale: Thionyl chloride (SOCl₂) is preferred over Oxalyl chloride for scale-up due to atom economy and the volatility of byproducts (SO₂ and HCl), which simplifies purification.

Reagents:

-

Substrate: 4-Fluoro-2,6-dimethylbenzoic acid (CAS 16633-50-4).[1]

-

Reagent: Thionyl Chloride (SOCl₂) [5.0 equivalents].

-

Catalyst: N,N-Dimethylformamide (DMF) [0.05 equivalents].

-

Solvent: Toluene (optional, can run neat) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen/Argon). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

-

Charging: Charge the flask with 4-Fluoro-2,6-dimethylbenzoic acid (1.0 eq).

-

Catalysis: Add catalytic DMF (5 mol%). Note: DMF is critical here. Without it, the reaction rate is negligible due to the steric bulk of the 2,6-dimethyl groups.

-

Addition: Add Thionyl Chloride (5.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (75–80°C internal temperature) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (convert an aliquot to methyl ester using MeOH) or HPLC. The solid acid should fully dissolve, evolving gas vigorously before subsiding.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.

-

Azeotropic Distillation: Add dry Toluene and re-concentrate (2x) to remove trace thionyl chloride.

-

-

Isolation: The resulting oil is generally pure enough (>95%) for subsequent coupling steps. For analytical standards, vacuum distillation is required.

Part 3: Reactivity & Mechanistic Insights

The utility of 4-Fluoro-2,6-dimethylbenzoyl chloride lies in its specific reactivity profile. The mechanism below illustrates the DMF-catalyzed activation, which is essential for converting the sterically hindered acid to the chloride.

Mechanism: DMF-Catalyzed Chlorination

The reaction proceeds via the formation of a highly reactive chloroiminium intermediate (Vilsmeier reagent), which is less sensitive to the steric bulk of the substrate than bulk SOCl₂.

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation, overcoming steric hindrance.

Part 4: Applications in Drug Discovery

This scaffold is not merely a linker; it is a pharmacophore modulator .

1. Conformational Restriction (Atropisomerism Control) The 2,6-dimethyl groups create a high rotational energy barrier around the amide bond (when coupled). This forces the phenyl ring to be perpendicular to the carbonyl plane.

-

Impact: This "twist" can lock a drug molecule into a bioactive conformation, improving binding affinity to target proteins (e.g., Kinases, GPCRs) by reducing the entropy penalty upon binding.

2. Metabolic Blocking (The Fluorine Effect) The C-F bond at the 4-position is metabolically robust.

-

Mechanism:[2] It prevents P450-mediated hydroxylation at the para-position, a common clearance pathway for aromatic drugs.

-

Result: Extended half-life (

) and improved oral bioavailability.

3. Hydrolytic Stability The "ortho-effect" of the methyl groups protects the carbonyl carbon from nucleophilic attack by water or esterases in vivo.

-

Application: Ideal for designing prodrugs or stable amide linkers in aggressive physiological environments.

Part 5: Experimental Workflow & Visualization

The following diagram outlines the standard workflow for utilizing this building block in an amide coupling reaction (Schotten-Baumann conditions).

Figure 2: End-to-end workflow from acid precursor to final amide coupling.

References

-

Fluorochem Ltd. Product Specification: 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS 896120-69-7).[3] Retrieved from .

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for lithiation strategies to synthesize the parent benzoic acid).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Amadis Chemical. Material Safety Data Sheet: 4-Fluoro-2,6-dimethylbenzoyl chloride. Retrieved from .

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.

Sources

Technical Monograph: 4-Fluoro-2,6-dimethylbenzoyl Chloride

Content Type: Technical Guide / Whitepaper Subject: 4-Fluoro-2,6-dimethylbenzoyl Chloride (CAS 896120-69-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Physicochemical Profile & Structural Analysis[1]

4-Fluoro-2,6-dimethylbenzoyl chloride is a specialized acylating agent used primarily in the synthesis of sterically congested amides and esters within pharmaceutical discovery. Its structure combines electronic modulation (4-fluoro) with significant steric bulk (2,6-dimethyl), making it a valuable "molecular lock" for inducing specific conformational states in drug candidates.

Core Data Table

| Parameter | Value | Notes |

| IUPAC Name | 4-Fluoro-2,6-dimethylbenzoyl chloride | |

| CAS Number | 896120-69-7 | Acid Precursor CAS: 16633-50-4 |

| Molecular Formula | C₉H₈ClFO | |

| Molecular Weight | 186.61 g/mol | Calculated exact mass: 186.02 |

| Physical State | Liquid / Low-melting solid | Moisture sensitive; lachrymator |

| Boiling Point | ~230–240 °C (Predicted) | Often distilled under reduced pressure |

| Density | ~1.25 g/cm³ | |

| Solubility | DCM, THF, Toluene, Ether | Reacts violently with water/alcohols |

Structural Significance in Drug Design[3]

-

Steric Orthogonality: The methyl groups at the 2 and 6 positions create severe steric hindrance around the carbonyl carbon. Upon amide formation, this forces the amide bond to rotate out of the plane of the phenyl ring (often near 90°), creating a rigid, orthogonal conformation. This is critical for atropisomer-based drug design or for locking a ligand into a bioactive conformation to reduce entropy penalties upon binding.

-

Metabolic Blocking: The 4-fluoro substituent blocks the para-position from cytochrome P450-mediated oxidation (hydroxylation), while the 2,6-dimethyl groups block ortho-conjugation (e.g., glucuronidation), significantly enhancing the metabolic stability of the resulting pharmacophore.

Synthetic Methodology

The synthesis of 4-fluoro-2,6-dimethylbenzoyl chloride presents a specific challenge: steric deactivation . The bulky methyl groups shield the carbonyl carbon from nucleophilic attack, making standard chlorination (e.g., neat SOCl₂ reflux) sluggish or incomplete.

Optimized Protocol: Vilsmeier-Haack Activation

To overcome steric hindrance, the use of Oxalyl Chloride with DMF catalysis is the industry standard. This generates a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion) that activates the acid more effectively than thionyl chloride alone.

Reagents & Stoichiometry:

-

Substrate: 4-Fluoro-2,6-dimethylbenzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 – 0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-2,6-dimethylbenzoic acid and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add catalytic DMF (5-10 mol%). Note: No reaction occurs yet.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. The reaction will evolve gases (CO, CO₂, HCl).

-

Propagation: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Process Insight: If the solid acid does not dissolve or gas evolution ceases prematurely, mild heating (40°C) may be required due to the 2,6-dimethyl steric block.

-

-

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Purification: The residue is typically used directly (crude) for the next step. If high purity is required, vacuum distillation is preferred over chromatography due to hydrolytic instability.

Mechanistic Pathway (DMF Catalysis)

The following diagram illustrates how DMF acts as a catalyst to bypass the steric barrier presented by the 2,6-dimethyl groups.

Caption: DMF-catalyzed chlorination mechanism. The Vilsmeier reagent (formed from DMF + Oxalyl Chloride) is less sterically sensitive than bulk SOCl₂, facilitating attack on the hindered carboxylate.

Applications in Drug Discovery[1][3]

The 4-fluoro-2,6-dimethylbenzoyl moiety is a privileged scaffold in medicinal chemistry, particularly for targets requiring high selectivity and metabolic robustness.

GPR120/GPR40 Modulators (Metabolic Disease)

Research into Free Fatty Acid Receptors (FFAR), specifically GPR120 and GPR40, utilizes this moiety to construct agonists for treating Type 2 Diabetes and obesity.[1]

-

Role: The benzoyl chloride is coupled with sulfonamides or anilines.

-

Effect: The 2,6-dimethyl group forces the resulting amide/sulfonamide into a twisted conformation that fits the hydrophobic pocket of the receptor while preventing planar pi-stacking aggregation.

-

Example: Synthesis of methyl 7-{3-[(4-fluoro-2,6-dimethylbenzoyl)sulfamoyl]phenyl}heptanoate [1].

Kinase Inhibitors & Atropisomerism

In kinase inhibitor design, selectivity is often achieved by exploiting the "gatekeeper" residue.

-

Design Strategy: Using 4-fluoro-2,6-dimethylbenzoyl chloride to acylate an aminopyrazole or aminopyrimidine core creates an axis of chirality (atropisomerism) if the rotation is sufficiently restricted.

-

Benefit: This can lock the inhibitor in a bio-active conformation, improving potency by reducing the entropic cost of binding [2].

Handling & Safety Protocols

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Signal Word: DANGER.

| Hazard | Mitigation |

| Hydrolysis | Reacts violently with water to release HCl gas. Store in a desiccator or under inert gas (Ar/N₂). |

| Corrosivity | Wear butyl rubber gloves, face shield, and lab coat. Work exclusively in a fume hood. |

| Lachrymator | Vapors are irritating to eyes/mucous membranes. Ensure high air exchange rate in hood. |

Neutralization: Quench excess acid chloride by slow addition to a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃). Do not add water directly to the neat chemical.

References

-

Patent: US Patent App. 2015/0274672.[1] GPR120 Modulators for the Treatment of Metabolic Disorders.[1] (2015).[2]

-

Journal: Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres."[3] Journal of Medicinal Chemistry, 59(7), 3183-3203 (2016).

-

Synthesis: Ruzi, R., et al. "Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides." Thieme Connect / Synthesis, (2021).[4] (Describes high-yield synthesis of the acid precursor).

-

Chemical Data: PubChem Compound Summary for CID 13626789 (4-Fluoro-2,6-dimethylbenzoyl chloride).

Sources

4-Fluoro-2,6-dimethylbenzoyl Chloride: Strategic Synthesis & Steric Control in Drug Design

[1][2]

Executive Summary

4-Fluoro-2,6-dimethylbenzoyl chloride (CAS: 896120-69-7) represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike standard benzoyl chlorides, this molecule offers a dual-advantage profile: the 2,6-dimethyl substitution provides extreme steric shielding to the carbonyl (enhancing metabolic stability of downstream amides), while the 4-fluoro substituent blocks para-position metabolic oxidation and modulates lipophilicity.[2] This guide outlines the optimized protocols for its synthesis and deployment, focusing on overcoming the inherent reactivity challenges posed by its steric bulk.

Structural Analysis & Physicochemical Profile

The utility of this intermediate is dictated by two competing electronic and steric forces. Understanding these is prerequisite to successful conjugation.

The "Ortho Effect" & Reactivity

The 2,6-dimethyl groups create a "steric gate" around the carbonyl carbon.[2]

-

Consequence 1 (Synthesis): Formation of the acid chloride from the parent acid is sluggish using standard thionyl chloride (

) reflux methods.[2] -

Consequence 2 (Coupling): Nucleophilic attack by amines is significantly retarded.[1][2] The carbonyl is forced out of planarity with the benzene ring (dihedral angle > 60°), preventing resonance stabilization but also blocking the trajectory of incoming nucleophiles.

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 896120-69-7 | Distinct from unhindered analogs.[1][2] |

| Formula | MW: 186.61 g/mol | |

| Physical State | Clear to pale yellow liquid | Low melting point due to lack of H-bonding.[1][2] |

| Boiling Point | ~95-98°C at 5 mmHg | Predicted based on structural analogs.[1][2] |

| Density | ~1.2 g/mL | Denser than water.[2] |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |

Optimized Synthetic Protocol

Due to the steric hindrance of the 2,6-dimethyl groups, standard chlorination (e.g., neat

Mechanism: The Vilsmeier-Haack Activation

The addition of Dimethylformamide (DMF) is not optional; it is catalytic.[1][2] DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (Chloroiminium ion) , which is less sterically demanding and more electrophilic than oxalyl chloride itself.

Step-by-Step Protocol

Reagents:

-

DMF (anhydrous, 0.05 eq / 5 mol%)[1]

Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve the benzoic acid derivative in dry DCM (0.5 M concentration).

-

Catalyst Addition: Add the catalytic DMF. Note: No reaction will occur yet.

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 20 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.

-

QC Check: Aliquot 50 µL into MeOH. Inject on HPLC/LC-MS. The acid peak should disappear, replaced by the methyl ester (formed by the quench).[2]

-

-

Workup: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

Visualization: Synthesis Pathway

Caption: Catalytic activation of the hindered acid via the Vilsmeier intermediate ensures complete conversion.

Reactivity & Coupling Dynamics

The primary application of this intermediate is amide bond formation.[2] However, the "Ortho Effect" requires modified Schotten-Baumann conditions.[2]

The Challenge: Steric Gating

Incoming nucleophiles (amines) must attack the carbonyl carbon at a specific angle (Burgi-Dunitz trajectory, ~107°).[1][2] The 2,6-methyl groups physically block this path for bulky amines.[2]

Recommended Coupling Conditions:

-

For Primary Amines: Standard conditions (DCM,

, 0°C) are usually sufficient, though reaction times will be longer (12-24h) than unhindered analogs.[1] -

For Secondary/Hindered Amines:

-

Base: Use a stronger, non-nucleophilic base like LiHMDS or NaH to deprotonate the amine before adding the acid chloride.

-

Additive: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate that projects the acyl group further out from the steric wall, making it accessible.[2]

-

Visualization: Steric Hindrance Logic

Caption: The 2,6-dimethyl groups create a steric shield, repelling bulky nucleophiles and requiring catalytic assistance.[1][2]

Pharmaceutical Applications

This specific scaffold is utilized to induce Atropisomerism or Conformational Locking in kinase inhibitors.[2]

-

Metabolic Stability: The 2,6-dimethyl groups prevent amidases from hydrolyzing the amide bond in vivo.[2] The 4-fluoro group blocks the P450-mediated hydroxylation of the phenyl ring, extending the half-life (

) of the drug candidate.[2] -

Kinase Selectivity: In inhibitors of targets like B-Raf or p38 MAP Kinase , the 2,6-substitution forces the aromatic ring to twist perpendicular to the amide plane.[2] This specific conformation is often required to fit into the hydrophobic "gatekeeper" pocket of the enzyme.[2]

Safety & Toxicology

-

Corrosivity: Like all acid chlorides, this compound hydrolyzes to release HCl gas upon contact with moisture. It causes severe skin burns and eye damage.[2][3]

-

Lachrymator: It is a potent lachrymator.[2] Handling must occur in a functioning fume hood.[2]

-

Storage: Store under inert atmosphere (

or Argon) at <4°C. Decomposition turns the liquid from clear to dark orange/brown.[2]

References

-

Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry. (Contextual validation of 2,6-substitution utility).

-

Organic Syntheses. Acid Chloride Formation via Oxalyl Chloride. Org. Synth. Coll. Vol. 10, p.200.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 896120-69-7. [1][2]

-

U.S. Patent 9,737,488. Pharmaceutical composition for the treatment of cancer (Kinase Inhibitors).[2] (Demonstrates utility of substituted benzoyl scaffolds).[1][2]

Sources

- 1. Pharmaceutical combinations comprising a kras g12c inhibitor and uses thereof for the treatment of cancers - Patent WO-2022269525-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,6-Dimethylbenzoyl chloride | C9H9ClO | CID 89096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Fluoro-2,6-dimethylbenzoyl Chloride

[1]

Executive Summary

-

Target Molecule: 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS: 896120-69-7)[1]

-

Primary Application: Electrophilic acylating agent for Friedel-Crafts acylations and amide coupling in sterically congested systems.[1]

-

Key Challenge: The steric hindrance provided by the 2,6-dimethyl substitution pattern significantly retards nucleophilic attack at the carbonyl carbon, requiring activated catalytic conditions for acid chloride formation.

-

Recommended Route: Sandmeyer Cyanation – Hydrolysis – Chlorination sequence starting from 4-fluoro-2,6-dimethylaniline.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the acyl chloride functionality. Due to the stability of the C-F bond, it is preserved throughout the sequence. The 2,6-dimethyl substitution suggests an aniline or aryl halide precursor where the substitution pattern is already established.[1]

Figure 1: Retrosynthetic strategy leveraging the commercial availability of the aniline precursor.[1]

Detailed Synthetic Protocol

Phase 1: Preparation of 4-Fluoro-2,6-dimethylbenzonitrile

The transformation of the aniline to the nitrile is achieved via a Sandmeyer reaction.[1] The steric bulk at the ortho positions stabilizes the diazonium intermediate but can hinder the approach of the cyanide nucleophile, necessitating the use of a copper(I) cyanide catalyst.

Reagents: 4-Fluoro-2,6-dimethylaniline, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).[1]

Protocol:

-

Diazotization: Dissolve 4-fluoro-2,6-dimethylaniline (1.0 eq) in concentrated HCl (2.5 eq) and water at 0°C. Dropwise add a solution of NaNO2 (1.1 eq) in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Neutralization: Adjust pH to ~6.0 using sodium carbonate (Na2CO3) carefully to avoid decomposition.[1]

-

Cyanation: Prepare a separate solution of CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C. Slowly add the cold diazonium solution to the copper cyanide mixture.[1]

-

Workup: Heat the mixture to 70°C for 1 hour. Cool to room temperature and extract with ethyl acetate. Wash the organic layer with 1M NaOH (to remove phenols) and brine.[1] Dry over MgSO4 and concentrate.

Phase 2: Hydrolysis to 4-Fluoro-2,6-dimethylbenzoic Acid

Sterically hindered nitriles are notoriously difficult to hydrolyze.[1] Standard basic hydrolysis often fails; therefore, harsh acidic conditions utilizing high-temperature sulfuric acid are required to force the conversion to the carboxylic acid.

Reagents: 70-80% Sulfuric Acid (H2SO4), Water.[1]

Protocol:

-

Suspend the crude nitrile from Phase 1 in 75% H2SO4 (10 mL per gram of nitrile).

-

Heat the mixture to 140–150°C for 8–12 hours. Monitor by HPLC for the disappearance of the nitrile peak.

-

Quench: Cool the reaction mixture to room temperature and pour onto crushed ice. The acid should precipitate as a solid.[1]

-

Purification: Filter the solid. Dissolve in 10% NaOH (aq) to form the soluble carboxylate salt (filtering off any unreacted non-acidic impurities). Acidify the filtrate with conc. HCl to pH 1 to reprecipitate the pure acid.[1] Recrystallize from ethanol/water if necessary.[1]

Phase 3: Chlorination to 4-Fluoro-2,6-dimethylbenzoyl Chloride

The conversion of the hindered acid to the acid chloride requires catalytic activation.[1] Thionyl chloride alone is often too slow due to the steric shielding of the carbonyl carbon. Dimethylformamide (DMF) is added to form the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the acid.

Reagents: Thionyl Chloride (SOCl2), N,N-Dimethylformamide (DMF) [Cat.], Toluene (Solvent).[1]

Protocol:

-

Suspend dried 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene (5 volumes).

-

Add catalytic DMF (0.05 eq).[1] Note: This is critical for hindered substrates.

-

Add Thionyl Chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (75–80°C) for 3–5 hours. Gas evolution (SO2 and HCl) indicates reaction progress.[1]

-

Isolation: Distill off the solvent and excess thionyl chloride under reduced pressure.

-

Purification: The residue is the crude acid chloride.[1] For high purity, perform vacuum distillation (bp approx. 100–110°C at 5 mmHg, estimated).[1]

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Rationale |

| Diazotization Temp | < 5°C | Prevents thermal decomposition of the unstable diazonium salt to the phenol.[1] |

| Hydrolysis Temp | 140–150°C | Overcomes the steric energy barrier of the 2,6-dimethyl groups protecting the nitrile carbon. |

| DMF Catalyst | 1-5 mol% | Essential for activating SOCl2; forms the reactive Vilsmeier intermediate to attack the hindered carboxyl group.[1] |

| Inert Atmosphere | N2 / Ar | The acid chloride is moisture sensitive; hydrolysis reverts it to the acid. |

Reaction Mechanism & Logic

The following diagram illustrates the critical activation step in Phase 3, where DMF acts as a catalyst to overcome the steric hindrance of the 2,6-dimethyl groups.

Figure 2: Catalytic cycle of DMF in the chlorination of hindered carboxylic acids.

Safety & Handling

-

Cyanide Hazards: Phase 1 involves KCN/CuCN.[1] All operations must be performed in a high-efficiency fume hood.[1] A cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.[1] Treat waste streams with bleach (sodium hypochlorite) to destroy cyanide before disposal.[1]

-

Acid Chloride: The product is corrosive and a lachrymator.[1] It reacts violently with water to release HCl gas.[1] Store under inert gas in a desiccator.

-

HF Potential: While the C-F bond is generally stable, thermal decomposition at extreme temperatures (>200°C) can release HF.[1]

References

-

Sandmeyer Reaction on Hindered Anilines

-

Hydrolysis of Hindered Nitriles

-

Acid Chloride Formation (Vilsmeier-Haack Conditions)

-

Precursor Data (4-Fluoro-2,6-dimethylaniline)

An In-Depth Technical Guide to 4-Fluoro-2,6-dimethylbenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2,6-dimethylbenzoyl chloride stands as a pivotal building block in modern medicinal chemistry. Its unique structural features—a reactive acyl chloride group, a strategically positioned fluorine atom, and sterically hindering methyl groups—endow it with a distinct reactivity profile that is increasingly harnessed for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Through an exploration of its underlying chemical principles and practical methodologies, this document aims to equip researchers with the knowledge to effectively utilize this versatile reagent in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

4-Fluoro-2,6-dimethylbenzoyl chloride is a substituted aromatic acyl chloride. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl groups on the benzene ring, in conjunction with the reactive acyl chloride moiety, dictates its chemical behavior.

IUPAC Name: 4-Fluoro-2,6-dimethylbenzoyl chloride[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 896120-69-7[1] |

| Molecular Formula | C₉H₈ClFO[1] |

| Molecular Weight | 186.61 g/mol |

| Canonical SMILES | CC1=CC(F)=CC(C)=C1C(=O)Cl[1] |

| InChI Key | RIJZJWFWYZXZML-UHFFFAOYSA-N[1] |

Table 2: Estimated Physicochemical Properties

While experimental data for 4-Fluoro-2,6-dimethylbenzoyl chloride is not extensively published, the following properties can be estimated based on structurally similar compounds such as 4-fluorobenzoyl chloride and 2,6-dimethylbenzoyl chloride.

| Property | Estimated Value | Basis for Estimation |

| Appearance | Colorless to light yellow liquid or solid | General appearance of acyl chlorides |

| Melting Point | 10-17 °C | Based on 4-fluorobenzoyl chloride (10-12 °C) and 2,6-dichlorobenzoyl chloride (15-17 °C)[2] |

| Boiling Point | ~80-90 °C at reduced pressure | Based on 4-fluorobenzoyl chloride (82 °C / 20 mmHg) |

| Density | ~1.3 g/mL | Based on 4-fluorobenzoyl chloride (1.342 g/mL) and 2,6-dichlorobenzoyl chloride (1.462 g/mL)[2] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | General solubility of acyl chlorides |

| Reactivity | Moisture sensitive, reacts with nucleophiles | Inherent reactivity of the acyl chloride functional group |

Synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride

The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride is typically achieved in a two-step process, starting from a readily available substituted toluene derivative. The key steps involve the formation of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Step 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid

A common route to the precursor, 4-fluoro-2,6-dimethylbenzoic acid, involves a Friedel-Crafts acylation of a suitable fluorotoluene derivative, followed by hydrolysis.

Figure 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid.

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid (Illustrative)

This protocol for a related compound illustrates the general principles.

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in a suitable solvent, a Lewis acid catalyst such as anhydrous aluminum trichloride is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC).

-

Hydrolysis: The resulting intermediate is then hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to afford 4-fluoro-2-methylbenzoic acid[2]. Isomers may be separated by recrystallization[2].

Step 2: Conversion to 4-Fluoro-2,6-dimethylbenzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Sources

Technical Guide: Safety, Handling, and Reactivity Profile of 4-Fluoro-2,6-dimethylbenzoyl Chloride

Executive Summary

This technical guide details the safe handling, reactivity profile, and emergency protocols for 4-Fluoro-2,6-dimethylbenzoyl chloride , a specialized electrophilic building block used in medicinal chemistry. Unlike standard benzoyl chlorides, this molecule possesses a unique combination of steric hindrance (2,6-dimethyl substitution) and electronic activation (4-fluoro substitution).

This structural duality creates a specific safety paradox: the steric bulk retards immediate hydrolysis by ambient moisture—potentially leading to a false sense of security—while the fluorine atom maintains high reactivity toward nucleophiles once the steric barrier is overcome. This guide outlines protocols to mitigate these risks during synthesis, storage, and disposal.

Chemical Profile & Reactivity Analysis

Structural-Activity Relationship (SAR) to Safety

To handle this compound safely, one must understand its molecular behavior. It is not merely "another acid chloride"; it is a sterically congested electrophile.

| Feature | Structural Component | Chemical Consequence | Safety Implication |

| Electrophile | Acyl Chloride (-COCl) | High reactivity with nucleophiles ( | Generates HCl gas and heat upon contact with moisture/tissue. |

| Steric Bulk | 2,6-Dimethyl groups | Ortho-substitution twists the carbonyl out of planarity and blocks nucleophilic attack trajectories. | Delayed Hydrolysis: Spills may not "smoke" immediately, leading to delayed burns or sudden exotherms if heated. |

| Electronic Effect | 4-Fluoro group | Inductive electron withdrawal (-I effect). | Increases the electrophilicity of the carbonyl carbon, counteracting some steric deactivation during reaction. |

Mechanism of Hydrolysis & Hazard Generation

The primary hazard is the generation of hydrochloric acid (HCl) and the parent benzoic acid. The 2,6-dimethyl pattern forces the reaction to proceed via a more constrained transition state, often requiring catalysis (acid/base) or heat to proceed rapidly.

Figure 1: Hydrolysis pathway. Note the "Slow Attack" phase due to steric hindrance, which can delay the release of toxic HCl fumes.

Hazard Identification & Toxicology[1]

Signal Word: DANGER GHS Classification: Skin Corr.[1][2][3] 1B, Eye Dam. 1, STOT SE 3 (Respiratory).

Acute Health Effects

-

Inhalation: The compound is a potent lachrymator . Inhalation of vapors or mist causes severe irritation to the upper respiratory tract. The hydrolysis product (HCl) causes chemical pneumonitis and pulmonary edema [1].

-

Skin Contact: Corrosive.[1][2][3][4] Causes severe burns.[1][2][3] Due to the lipophilic nature of the toluene core (dimethyl + fluoro), the chemical can penetrate the epidermis before hydrolyzing, potentially causing deep tissue damage.

-

Eye Contact: Risk of permanent corneal opacification and blindness.

The "Delayed Onset" Risk

Researchers often underestimate 2,6-substituted benzoyl chlorides. Unlike acetyl chloride, which fumes instantly, this solid/oil may appear stable in air. However, once absorbed into skin moisture or mucous membranes, hydrolysis accelerates, causing burns that may not be felt immediately [2].

Engineering Controls & Personal Protective Equipment (PPE)[5]

Primary Containment

All operations involving the transfer, weighing, or reaction of 4-fluoro-2,6-dimethylbenzoyl chloride must be performed in a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

PPE Matrix[3]

| Protection Zone | Recommended Equipment | Rationale |

| Respiratory | Fume hood (Primary). If outside hood: Full-face respirator with Acid Gas (E) cartridges. | Prevents inhalation of HCl and organic vapors.[3] |

| Hand | Double Gloving: Nitrile (inner) + Fluorinated Rubber (Viton) or heavy-duty Nitrile (outer). | Standard latex is permeable to substituted benzenes. Double gloving allows outer glove removal upon contamination. |

| Eye/Face | Chemical Splash Goggles + Face Shield.[5] | Safety glasses are insufficient for corrosive liquids under pressure (e.g., syringe transfer). |

| Body | Chemical-resistant lab coat (e.g., Tyvek) + Chemical apron. | Cotton coats absorb acid chlorides, keeping the corrosive agent against the skin. |

Experimental Protocols: Handling & Quenching

Safe Transfer Protocol

To minimize hydrolysis and exposure, exclude moisture during transfer.

-

Dry Equipment: Flame-dry all glassware and flush with Nitrogen/Argon.

-

Cannula Transfer: For liquids, use positive pressure cannula transfer rather than pouring.

-

Solid Handling: If the substance is a low-melting solid, melt gently (<40°C) under inert gas or handle in a glovebox if high precision is required.

Quenching & Waste Disposal

CRITICAL WARNING: Never add water directly to the neat acid chloride.[6] The reaction may be delayed due to the 2,6-dimethyl steric bulk, leading to a "runaway" exotherm once the mixture heats up and solubility increases.

Validated Quenching Procedure

This protocol uses a "Base Trap" method to neutralize HCl immediately upon generation.

-

Preparation: Prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) solution in a large beaker. Add crushed ice. -

Dilution: Dilute the reaction mixture or waste acid chloride with an inert solvent (Dichloromethane or Toluene).

-

Addition: Slowly add the diluted acid chloride into the stirred alkaline ice slurry.

-

Note: If using bicarbonate, anticipate vigorous

evolution. Allow headspace.

-

-

Verification: Check pH to ensure neutrality (pH 7-8) before disposal into aqueous organic waste streams.

Figure 2: Safe quenching workflow. Dilution acts as a heat sink; adding to base prevents HCl off-gassing.

Emergency Response

Spills

-

Small Spill (<10 mL): Cover with dry lime, sand, or soda ash. Do not use water.[3][4][6][7] Sweep up and place in a hazardous waste container.

-

Large Spill: Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to lachrymatory effects.

First Aid

-

Skin: Wash with soap and water for 15 minutes .[4] Do not use organic solvents (ethanol/acetone) as they increase skin absorption.

-

Eyes: Rinse immediately with water for 15 minutes, holding eyelids open.[3][4] Consult an ophthalmologist immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

-

Yufeng. (2025).[2][8][9][10] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

University of Wisconsin-Madison. Generating and Quenching Reactive Gases. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdn.lasec.co.za [cdn.lasec.co.za]

- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 6. ICSC 1015 - BENZOYL CHLORIDE [inchem.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. reddit.com [reddit.com]

Methodological & Application

Application Note: Robust Synthesis of 4-Fluoro-2,6-dimethylbenzoyl Chloride from its Carboxylic Acid Precursor

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride, a key building block in medicinal chemistry and novel material synthesis. The protocol details the conversion of 4-Fluoro-2,6-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride. Emphasis is placed on the practical aspects of the synthesis, including the management of sterically hindered substrates, reaction optimization, and safety considerations. An alternative method utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is also discussed.

Introduction: The Significance of Sterically Hindered Acyl Chlorides

4-Fluoro-2,6-dimethylbenzoyl chloride is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The ortho-dimethyl substitution pattern creates significant steric hindrance around the carbonyl group, which can be exploited to control reactivity and selectivity in subsequent reactions. Acyl chlorides are highly reactive carboxylic acid derivatives that readily participate in nucleophilic acyl substitution reactions, making them essential for the formation of esters, amides, and ketones.[1] The efficient synthesis of this sterically hindered, fluorinated building block is therefore of considerable interest to the drug discovery and chemical synthesis communities.

Reaction Mechanisms: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. Due to the poor leaving group nature of the hydroxide ion, a chlorinating agent is required to activate the carboxyl group. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of gaseous sulfur dioxide and hydrogen chloride, results in the desired acyl chloride.[2]

Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

An alternative and often milder method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). In this case, DMF acts as a true catalyst by first reacting with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. The carboxylic acid then adds to the Vilsmeier reagent, and subsequent elimination and reaction with chloride ion generates the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.[3]

Caption: Catalytic Cycle with Oxalyl Chloride and DMF.

Experimental Protocol: Synthesis of 4-Fluoro-2,6-dimethylbenzoyl Chloride

This protocol is adapted from a reliable procedure for the synthesis of the structurally similar 2,6-dimethylbenzoyl chloride.[4] The steric hindrance provided by the two ortho-methyl groups is the dominant factor influencing reactivity, making this a strong predictive model.

Materials and Equipment

| Reagents | Equipment |

| 4-Fluoro-2,6-dimethylbenzoic acid | Round-bottom flask with reflux condenser |

| Thionyl chloride (SOCl₂) | Magnetic stirrer and stir bar |

| Anhydrous solvent (e.g., toluene, benzene) | Heating mantle |

| Gas trap (for HCl and SO₂ absorption) | |

| Rotary evaporator | |

| Vacuum distillation apparatus (optional) |

Step-by-Step Procedure

Caption: Experimental Workflow for the Synthesis.

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. To the flask, add 4-Fluoro-2,6-dimethylbenzoic acid and a minimal amount of a dry, inert solvent such as toluene or benzene.[5] The use of a solvent is optional but can aid in handling and temperature control.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction is exothermic and will likely begin to evolve gas (HCl and SO₂).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-5 hours.[4][5] The progress of the reaction can be monitored by the cessation of gas evolution. A gas trap containing an aqueous sodium hydroxide solution should be used to neutralize the acidic gases produced.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.

-

Purification: The resulting crude 4-Fluoro-2,6-dimethylbenzoyl chloride is often of sufficient purity for subsequent reactions.[4] If higher purity is required, the product can be purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Notes |

| Starting Material | 1.0 eq | 4-Fluoro-2,6-dimethylbenzoic acid |

| Thionyl Chloride | 2.0 - 3.0 eq | Excess ensures complete conversion. |

| Solvent | Anhydrous Toluene or Benzene (optional) | Minimal volume to ensure slurry is stirrable. |

| Reaction Temperature | Reflux | Typically 80-110 °C depending on the solvent. |

| Reaction Time | 2 - 5 hours | Monitor by gas evolution. |

| Expected Yield | >90% | Based on analogous reactions.[5] |

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Chemical | CAS Number | Key Hazards |

| 4-Fluoro-2,6-dimethylbenzoic acid | N/A | May cause skin and eye irritation. |

| Thionyl Chloride | 7719-09-7 | Corrosive, causes severe skin burns and eye damage.[6] Harmful if swallowed or inhaled. Reacts violently with water, releasing toxic gases (HCl and SO₂).[6] |

| Oxalyl Chloride | 79-37-8 | Corrosive, causes severe skin burns and eye damage. Toxic if inhaled. Reacts with water. |

| 4-Fluoro-2,6-dimethylbenzoyl chloride | 896120-69-7 | Corrosive, causes skin burns and eye damage.[7] Lachrymator. Reacts with moisture. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Harmful in contact with skin and if inhaled. May damage the unborn child. |

Characterization of 4-Fluoro-2,6-dimethylbenzoyl Chloride

The identity and purity of the synthesized 4-Fluoro-2,6-dimethylbenzoyl chloride should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 6.8-7.5 ppm, showing coupling to fluorine. Two singlets for the methyl groups around 2.2-2.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 165-170 ppm. Aromatic carbons showing C-F coupling. Methyl carbon signals around 15-20 ppm. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| IR Spectroscopy | Strong C=O stretching vibration for the acyl chloride at approximately 1780-1810 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₉H₈ClFO). Isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observed. |

Conclusion

The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride from its corresponding carboxylic acid is a straightforward and high-yielding process when appropriate precautions are taken. The use of thionyl chloride provides a robust and scalable method for this transformation. The resulting sterically hindered acyl chloride is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and materials science fields. The detailed protocol and safety information provided in this application note should enable researchers to confidently and safely perform this important chemical transformation.

References

-

PrepChem. Synthesis of 2,6-dimethylbenzoic acid, methyl ester. [Link]

-

PrepChem. Synthesis of 2,3-dimethylbenzoyl chloride. [Link]

-

LookChem. Cas 5402-60-8, 2,6-Dimethylbenzyl chloride. [Link]

-

PubChem. 2,6-Dimethylbenzoyl chloride. [Link]

-

Oakwood Chemical. 2,6-Dimethylbenzoyl chloride. [Link]

-

PubChem. 4-Fluorobenzoyl chloride. [Link]

- Google Patents.

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

ResearchGate. (a) Attempted preparation of sterically hindered hydrazonoyl chloride... [Link]

- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl... [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

YouTube. Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. [Link]

-

ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]

-

Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

PubChem. 4-Fluoro-3-formyl-2-methoxybenzoyl chloride. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

Sciencemadness.org. Easy Route to Thionyl Chloride SOCl2. [Link]

- Google Patents.

-

YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

- Google Patents. US2816140A - Process for the production of oxalyl chloride.

-

YouTube. Reaction of Carboxylic acid with Thionyl chloride. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzoyl chloride. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Synthesis of 4-Fluoro-2,6-dimethylbenzoyl Chloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS: 896120-69-7) presents a specific challenge in organic synthesis: steric hindrance . The presence of methyl groups at the ortho positions (2,6-) creates a "picket fence" around the carbonyl carbon, significantly retarding the nucleophilic attack required for chlorination.

While standard benzoic acids react readily with thionyl chloride (

The Solution: The integration of N,N-Dimethylformamide (DMF) as a nucleophilic catalyst is not optional but critical for this transformation. DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate (Chloroiminium ion) , which bypasses the steric barrier more effectively than the bulkier chlorinating agents themselves.

Reagent Selection Matrix

| Reagent | Suitability | Pros | Cons | Recommended Use |

| Oxalyl Chloride | High | Mild conditions (RT), gaseous byproducts ( | Higher cost per mole. | Lab Scale (<100g) , High Purity requirements. |

| Thionyl Chloride | Medium-High | Low cost, effective solvent and reagent. | Requires reflux; removal of excess | Scale-up (>100g) , Industrial Process. |

| Phosphorus Pentachloride | Low | Very aggressive, drives reaction. | Difficult workup (phosphorus oxychloride removal); harsh conditions. | Only if other methods fail (Rarely needed). |

Part 2: Mechanistic Insight (The "Why")

To ensure reproducibility, one must understand the catalytic cycle. In the absence of DMF, the carboxylic acid must attack the sulfur/carbon of the chlorinating agent directly—a step hindered by the 2,6-dimethyl groups.

The DMF Advantage:

-

Activation: DMF reacts with Oxalyl Chloride or Thionyl Chloride to form the Vilsmeier Chloroiminium species (

). -

Exchange: This active species is less bulky and more electrophilic than the parent reagent. It rapidly reacts with the carboxylic acid to form an activated acyl-ammonium intermediate.

-

Chlorination: Chloride ion attacks the carbonyl, releasing regenerated DMF and the target acid chloride.

Visualization: DMF Catalytic Cycle

Figure 1: The catalytic cycle of DMF facilitating the chlorination of sterically hindered carboxylic acids.

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis (Oxalyl Chloride Method)

Best for: Medicinal chemistry intermediates, gram-scale synthesis.

Reagents:

-

4-Fluoro-2,6-dimethylbenzoic acid (1.0 eq)

-

Oxalyl Chloride (1.2 – 1.5 eq)

-

DMF (anhydrous) (0.05 eq / 5 mol%)

-

Dichloromethane (DCM) (anhydrous) (5-10 volumes)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, nitrogen inlet, and a drying tube (CaCl2) or bubbler (to trap HCl/CO gases).

-

Dissolution: Suspend the 4-Fluoro-2,6-dimethylbenzoic acid in anhydrous DCM under nitrogen atmosphere.

-

Catalyst Addition: Add the catalytic amount of DMF (approx. 2-3 drops per gram of acid).

-

Reagent Addition: Add Oxalyl Chloride dropwise over 15-30 minutes at 0°C (ice bath).

-

Note: Gas evolution will be vigorous. Ensure proper venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

-

Checkpoint: If solids remain or gas evolution ceases early, mild heating (35°C) may be required due to the 2,6-dimethyl steric bulk.

-

-

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C to remove DCM and excess oxalyl chloride.

-

Chase Step (Crucial): Add a small portion of anhydrous DCM or Toluene and re-evaporate. This "azeotropes" trace oxalyl chloride and HCl.

-

Result: The residue is the crude acid chloride (usually a yellow/tan oil or low-melting solid), sufficiently pure for immediate use in the next step.

Protocol B: Scale-Up Synthesis (Thionyl Chloride Method)

Best for: Multi-gram to kilogram batches.

Reagents:

-

4-Fluoro-2,6-dimethylbenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (2.0 – 5.0 eq) – Acts as solvent and reagent -

DMF (0.05 eq)

Step-by-Step Methodology:

-

Setup: Dry flask equipped with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize large volumes of

and -

Mixing: Charge the flask with the carboxylic acid and Thionyl Chloride . Add DMF .

-

Reaction: Heat the mixture to reflux (

).-

Time: Due to steric hindrance, reflux for 3-6 hours is typical.

-

-

Monitoring: Monitor gas evolution. The reaction is complete when gas evolution ceases and the solution becomes clear (if the acid was insoluble).

-

Isolation: Distill off excess thionyl chloride (atmospheric or slight vacuum).

-

Purification: The crude product can be distilled under reduced pressure (vacuum distillation) to yield the pure acid chloride as a colorless liquid/solid.

-

Note: 2,6-dimethylbenzoyl chlorides typically have high boiling points; use high vacuum (<5 mmHg).

-

Part 4: Quality Control & Process Analytics

Direct analysis of acid chlorides on LC-MS or HPLC is difficult due to their reactivity with moisture (hydrolysis back to acid).

The "Methyl Ester Quench" Method (Self-Validating System): To accurately determine conversion:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench it into 500 µL of dry Methanol .

-

Wait 5 minutes (Acid chloride converts to Methyl Ester; Unreacted acid remains Acid).

-

Analyze via HPLC or GC-MS.

-

Target: Methyl 4-fluoro-2,6-dimethylbenzoate.

-

Impurity: 4-Fluoro-2,6-dimethylbenzoic acid (indicates incomplete reaction).

-

Analytical Workflow

Figure 2: In-process control (IPC) workflow for validating acid chloride formation.

Part 5: Safety & Handling

-

Corrosive/Lachrymator: Acid chlorides are severe irritants. All operations must be performed in a functioning fume hood.

-

Pressure Build-up: The reaction generates moles of gas (

, -

Water Sensitivity: Violent reaction with water. In case of spill, do not add water directly. Absorb with dry sand or earth.

-

Fluorine Stability: The 4-fluoro substituent is generally stable under these acidic conditions. However, avoid strong Lewis acids (like

) during subsequent steps if possible to prevent defluorination or isomerization.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Common Organic Chemistry. (2023). Acid to Acid Chloride: Common Conditions & Mechanisms. Retrieved October 26, 2025, from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved October 26, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl Chlorides.[1][2][3][4][5][6][7] Retrieved October 26, 2025, from [Link]

Sources

- 1. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acyl chloride synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

protocol for acylation of primary amines with 4-Fluoro-2,6-dimethylbenzoyl chloride

Substrate: 4-Fluoro-2,6-dimethylbenzoyl Chloride[1]

Executive Summary

This application note details the optimized protocol for coupling 4-Fluoro-2,6-dimethylbenzoyl chloride with primary amines. Unlike standard benzoyl chlorides, this substrate presents a specific challenge: the 2,6-dimethyl substitution pattern creates significant steric hindrance around the electrophilic carbonyl carbon. Standard Schotten-Baumann conditions (biphasic aqueous/organic) often result in poor yields due to the competing rate of hydrolysis exceeding the rate of aminolysis in hindered systems.[1]

The Solution: We utilize a Nucleophilic Catalysis strategy employing 4-Dimethylaminopyridine (DMAP) in an anhydrous organic solvent.[1] This method generates a highly reactive N-acylpyridinium intermediate that projects the electrophile away from the steric bulk of the benzene ring, facilitating nucleophilic attack by the amine.[1]

Chemo-Physical Context: The "Ortho Effect"

To troubleshoot this reaction effectively, one must understand the molecular geometry.

-

Steric Inhibition of Resonance: The two methyl groups at the ortho positions force the carbonyl group out of planarity with the benzene ring. While this theoretically increases the electrophilicity of the carbonyl (by breaking conjugation with the aromatic

-system), it creates a "picket fence" that blocks the Bürgi-Dunitz trajectory (the -

Electronic Stability: The 4-Fluoro substituent is stable under these conditions. Nucleophilic aromatic substitution (

) at the 4-position is highly unlikely without strong electron-withdrawing groups ortho to the fluorine (e.g., nitro groups).[1]

Reaction Mechanism: DMAP Catalysis

The success of this protocol relies on the "Steglich" mechanism adapted for acid chlorides. DMAP acts as a "stealth" nucleophile that is small enough to penetrate the steric shield of the 2,6-dimethyl groups.[1]

DOT Diagram 1: Catalytic Cycle

Caption: The DMAP catalytic cycle. DMAP attacks the acid chloride to form a reactive salt that is less sterically hindered than the parent chloride, allowing the amine to react.

Detailed Protocol (Standard Operating Procedure)

Safety Warning: 4-Fluoro-2,6-dimethylbenzoyl chloride is a Lachrymator and Corrosive .[1] All operations must be performed in a fume hood.

4.1. Materials & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| Primary Amine | Limiting Reagent | 1.0 | Dry, free base form preferred.[1] |

| Acid Chloride | Electrophile | 1.1 – 1.2 | Slight excess drives completion. |

| Triethylamine (TEA) | HCl Scavenger | 1.5 – 2.0 | Or DIPEA (Hunig's Base).[1] |

| DMAP | Catalyst | 0.1 (10 mol%) | Essential for hindered substrates.[1] |

| DCM | Solvent | [0.1 M - 0.2 M] | Anhydrous.[1] (THF if amine is insoluble).[1] |

4.2. Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Primary Amine in anhydrous Dichloromethane (DCM).

-

Add 1.5 eq of Triethylamine (TEA) .

-

Add 0.1 eq of DMAP .

-

Observation: The solution is typically clear. If the amine is an HCl salt, ensure enough TEA is added to neutralize it (total base = 2.5 eq).

-

-

Addition of Acid Chloride:

-

Cool the mixture to 0°C (ice bath). While the steric hindrance reduces reactivity, the initial mixing can still be exothermic.

-

Dilute 1.1 eq of 4-Fluoro-2,6-dimethylbenzoyl chloride in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the amine mixture over 5-10 minutes.[1]

-

Visual Cue: The solution often turns yellow or orange upon formation of the N-acylpyridinium species.[1]

-

-

Reaction Phase:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2 to 4 hours .

-

Monitoring: Check by TLC or LC-MS.[1]

-

Target: Disappearance of the amine peak.

-

Note: If reaction is incomplete after 4 hours, heat to reflux (

) for 1 hour. The 2,6-dimethyl group makes the acid chloride resistant to thermal decomposition, allowing for heating if necessary.

-

-

-

Workup (Purification):

-

Dilute the reaction mixture with excess DCM.

-

Wash 1 (Acidic): Wash with 1M HCl (or 10% Citric Acid).[1] Purpose: Removes unreacted amine, TEA, and DMAP.

-

Wash 2 (Basic): Wash with Saturated NaHCO₃. Purpose: Hydrolyzes and removes excess acid chloride (as benzoate) and scavenges residual HCl.[1]

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Switch base to DIPEA (less hygroscopic).[1] |

| No Reaction | Extreme Steric Bulk | Switch solvent to 1,2-Dichloroethane (DCE) and reflux at |

| Impurity: Benzoic Acid | Incomplete Workup | The basic wash (NaHCO₃) was insufficient. Ensure the aqueous layer pH > 8 during wash. |

| Color Persistence | Pyridinium Salts | The yellow color is often the DMAP salt. Ensure thorough acidic wash (pH < 2) to protonate and remove DMAP.[1] |

Workflow Logic (Decision Tree)

DOT Diagram 2: Experimental Workflow

Caption: Decision tree for solvent selection and reaction monitoring.

References

-

Fluorochem. (2024).[3] Safety Data Sheet: 4-Fluoro-2,6-dimethylbenzoyl chloride. Retrieved from [1]

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.[1] Retrieved from [1]

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(41), 5436–5441.[1] Retrieved from [1]

-

Organic Chemistry Portal. (2023). Acylation of Amines (Amide Formation). Retrieved from

Sources

High-Yield Esterification of Sterically Hindered 4-Fluoro-2,6-dimethylbenzoyl Chloride

Application Note & Protocol Guide | Doc ID: AN-SYN-4F26DM-001

Introduction: The "Steric Wall" Challenge

In drug discovery, the 4-fluoro-2,6-dimethylbenzoyl scaffold is a privileged structural motif. The ortho-methyl groups provide conformational locking (atropisomerism potential) and steric protection against hydrolytic metabolism, while the para-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the C4 position.

However, these same properties make synthetic functionalization—specifically esterification—notoriously difficult. The two ortho-methyl groups create a "steric wall" that inhibits the nucleophilic attack of alcohols on the carbonyl carbon. Standard Schotten-Baumann conditions (aqueous base) or simple Fischer esterifications often fail or result in abysmal yields due to the inability of the tetrahedral intermediate to form or collapse efficiently.

This guide details a Nucleophilic Catalysis Protocol specifically optimized to overcome the kinetic barrier imposed by the 2,6-dimethyl substitution, ensuring high conversion rates for both primary and secondary alcohols.

Mechanistic Insights: Overcoming Steric Inhibition

To synthesize esters from 4-fluoro-2,6-dimethylbenzoyl chloride , one must understand the competition between electronic activation and steric deactivation .

-

Electronic Effect: The acyl chloride is inherently electrophilic. The p-fluoro group is electron-withdrawing (inductively), theoretically increasing the electrophilicity of the carbonyl carbon compared to a non-fluorinated analog.

-

Steric Effect (Dominant): The 2,6-dimethyl groups crowd the reaction center. This prevents the approach of the alcohol nucleophile and destabilizes the tetrahedral intermediate.

The Solution: DMAP Hyper-Nucleophilic Activation Standard bases like Pyridine or Triethylamine (TEA) act primarily as proton scavengers. For this hindered substrate, they are insufficient.[1] We utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst .

DMAP attacks the acid chloride to form an N-acylpyridinium salt . This intermediate is:

-

Less Sterically Hindered: The positive charge is delocalized, and the leaving group (DMAP) is better than chloride.

-

More Electrophilic: The resonance interaction with the dimethylamino group stabilizes the acyl cation character, tightly holding the "active ester" geometry for the incoming alcohol.

Mechanistic Pathway Diagram

Caption: The DMAP catalytic cycle circumvents direct alcohol attack on the hindered chloride by forming a highly reactive N-acylpyridinium intermediate.

Experimental Protocol

Objective: Synthesis of 4-fluoro-2,6-dimethylbenzoate esters. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Acid Chloride | 1.0 | Substrate | 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS: 896120-69-7) |

| Alcohol | 1.1 - 1.2 | Nucleophile | Dry thoroughly; water competes for the acyl chloride. |

| Triethylamine (TEA) | 2.0 | Base | Scavenges HCl; prevents protonation of DMAP. |

| DMAP | 0.2 - 0.5 | Catalyst | Critical: Use 20-50 mol% (higher than the standard 5-10%) due to steric hindrance. |

| DCM or Toluene | Solvent | Medium | DCM for ambient temp; Toluene if reflux (>40°C) is required. |

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Dissolve Alcohol (1.1 mmol) , TEA (2.0 mmol) , and DMAP (0.2 mmol) in anhydrous DCM (5 mL) .

-

-

Addition (The "Cold Start"):

-

Cool the solution to 0°C (ice bath). Note: Although the substrate is hindered, the initial formation of the acyl pyridinium salt can be exothermic.

-

Add 4-Fluoro-2,6-dimethylbenzoyl chloride (1.0 mmol) dropwise (neat or dissolved in 1 mL DCM).

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stirring: Stir vigorously for 4–12 hours .

-

Checkpoint: Monitor by TLC or LC-MS.

-

Optimization: If conversion is <50% after 4 hours, switch solvent to Toluene and heat to 80°C . The steric barrier often requires thermal energy to cross the transition state.

-

-

Work-up:

-

Quench with saturated

solution (removes unreacted acid chloride). -

Extract with DCM or Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with 1M HCl (to remove DMAP and TEA) followed by saturated

and Brine . -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The 2,6-dimethyl group makes these esters highly crystalline; recrystallization from cold hexanes is often possible.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Steric bulk preventing attack. | Increase DMAP to 1.0 equiv (stoichiometric activation) or switch to reflux in Toluene. |

| Hydrolysis Product (Acid) | Wet solvents. | The acid chloride hydrolyzed before reacting. Use freshly distilled solvents and maintain |

| Unreacted Alcohol | Insufficient activation. | The N-acylpyridinium salt is not forming. Ensure Acid Chloride quality (check for hydrolysis) or increase temperature. |

| Product Impurity | DMAP contamination. | DMAP can be sticky. Ensure thorough washing with 1M HCl or use polymer-bound DMAP for easier removal. |

Safety & Handling

-

Corrosivity: 4-Fluoro-2,6-dimethylbenzoyl chloride is a lachrymator and causes severe skin burns. Handle only in a fume hood.

-

Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert gas in a desiccator.

-

Toxicity: DMAP is highly toxic by absorption. Wear double nitrile gloves.

References

-

PubChem. 4-Fluoro-2,6-dimethylbenzoyl chloride (Compound Summary). National Library of Medicine. Link

-

McBride, J. M. Fischer Esterification and Steric Hindrance. Yale University Open Courses, Chem 125b. Link

-

Heller, S. T., et al. Carbonylimidazole derivatives are highly active acylation reagents for esterification.[3]Organic Letters, 2012.[3] (Contextual grounding for activated acyl protocols). Link

-

Dalla-Santa, O. Catalyzed synthesis of aromatic esters. Diva-Portal, 2019. (Protocols for hindered benzoate synthesis). Link

-

Testbook. Reactivity of Alcohols in Esterification (Steric Hindrance Principles).Link

Sources

esterification of alcohols using 4-Fluoro-2,6-dimethylbenzoyl chloride

Application Note: Strategic Esterification & F-Tagging using 4-Fluoro-2,6-dimethylbenzoyl Chloride

Executive Summary

This guide details the utility of 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS: 896120-69-7) as a dual-purpose reagent for organic synthesis and analytical chemistry. Unlike standard benzoyl chlorides, this reagent possesses a unique "steric-electronic" profile:

-

Steric Shielding: The 2,6-dimethyl motif provides significant steric bulk, protecting the resulting ester from enzymatic or chemical hydrolysis (similar to the Yamaguchi reagent).

-

Electronic Reporter: The 4-fluoro substituent serves as a sensitive

F NMR probe, enabling the quantification of alcohol conversion and enantiomeric excess (ee) without the spectral crowding typical of

This note provides optimized protocols for the acylation of sterically hindered alcohols and the subsequent analytical workflows.

Chemical Basis & Mechanism[1][2][3][4]

The "Goldilocks" Reactivity

Standard benzoylation (Schotten-Baumann conditions) often fails with hindered alcohols (secondary/tertiary) due to slow kinetics. Conversely, highly reactive reagents (e.g., trifluoroacetic anhydride) yield unstable esters.

4-Fluoro-2,6-dimethylbenzoyl chloride sits in a "Goldilocks" zone:

-

Kinetic Barrier: The ortho-methyl groups sterically hinder the carbonyl carbon, preventing direct nucleophilic attack by the alcohol.

-

Nucleophilic Catalysis: The reaction relies on 4-(Dimethylamino)pyridine (DMAP) .[1] DMAP is small enough to attack the acid chloride, forming a highly reactive N-acylpyridinium intermediate . This intermediate, being cationic and having a better leaving group (DMAP), is susceptible to attack even by hindered alcohols.

Reaction Pathway

The mechanism proceeds via Nucleophilic Catalysis rather than simple base-assisted deprotonation.

Figure 1: DMAP-catalyzed acylation mechanism. The formation of the N-acylpyridinium salt overcomes the steric hindrance of the 2,6-dimethyl groups.

Experimental Protocols

Protocol A: Synthesis of Hindered Esters

Objective: High-yield esterification of a secondary alcohol (e.g., Menthol or a drug intermediate).

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: 4-Fluoro-2,6-dimethylbenzoyl chloride (1.2 – 1.5 equiv)

-

Base: Triethylamine (Et

N) (2.0 equiv) – Acts as the proton sponge. -

Catalyst: DMAP (0.1 – 0.2 equiv) – Crucial for activation.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the alcohol (1.0 mmol) and dissolve in anhydrous DCM (5 mL, 0.2 M). -

Base Addition: Add Et

N (2.0 mmol) and DMAP (0.1 mmol). Stir at room temperature for 5 minutes. -

Reagent Addition: Cool the mixture to 0°C (ice bath). Add 4-Fluoro-2,6-dimethylbenzoyl chloride (1.2 mmol) dropwise via syringe.

-

Note: The solution may turn slightly yellow or precipitate salts (Et

N·HCl).

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

-

Monitoring: Check by TLC. The ester is usually less polar than the alcohol.

-

-

Quench: Add saturated aqueous NaHCO

(5 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -

Workup:

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with 1M HCl (to remove DMAP/Et

N), then Brine. -

Dry over MgSO

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: F-NMR Analytical Tagging

Objective: Determination of alcohol purity or conversion in crude mixtures using the fluorine signal.

Data Presentation: Expected Chemical Shifts

| Compound State | Multiplicity | Notes | |

| Acid Chloride Reagent | -108.5 | Singlet | Sharp peak |

| Ester Product | -110.2 to -111.5 | Multiplet | Shift depends on alcohol R-group |

| Hydrolyzed Acid | -113.0 | Singlet | Common impurity if wet |

* Shifts referenced to CFCl

Workflow:

-

Take a crude reaction aliquot (50

L). -

Dissolve in CDCl

(0.5 mL). -

Acquire

F NMR (typically 376 MHz). -

Integration: Compare the integral of the Ester peak vs. the Acid Chloride peak (if using internal standard method) or simply observe the disappearance of the alcohol-associated shifts in

H NMR.

Critical Optimization & Troubleshooting

Solvent Effects

While DCM is standard, THF is preferred for highly polar alcohols. Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF can sometimes react with acid chlorides at high temps).

The "Ketene" Myth

Unlike localized acid chlorides (e.g., acetyl chloride), 2,6-dimethylbenzoyl chlorides cannot form ketenes via E1cB elimination because they lack

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Steric bulk prevents attack. | Increase DMAP to 0.5 equiv or heat to reflux (40°C). |

| Reagent Hydrolysis | Wet solvent/Atmosphere. | Use freshly distilled DCM; keep under |

| Emulsion during Workup | DMAP salts acting as surfactant. | Wash with 1M HCl is critical to break emulsions. |

Workflow Visualization

Figure 2: Operational workflow for the esterification process.

References

-